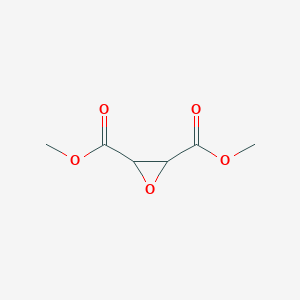

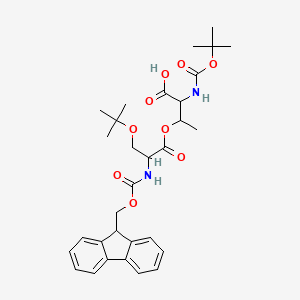

Dimethyl oxirane-2,3-dicarboxylate

準備方法

合成経路と反応条件

2,3-ジメチルオキシランジカルボン酸ジメチルは、ジメチルマレエートまたはジメチルフマレートのエポキシ化によって合成できます。 この反応は通常、m-クロロ過安息香酸 (m-CPBA) などの過酸を用い、制御された条件下で行われ、目的のエポキシドが得られます .

工業生産方法

工業的には、2,3-ジメチルオキシランジカルボン酸ジメチルの生産は、高収率と高純度を確保するために連続フロープロセスを用いる場合があります。 触媒の使用と反応条件の最適化は、効率的な生産を達成するために不可欠です .

化学反応の分析

反応の種類

2,3-ジメチルオキシランジカルボン酸ジメチルは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、対応するジカルボン酸を形成するように酸化できます。

還元: 還元反応は、エポキシド環をジオールに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がしばしば使用されます。

主な生成物

これらの反応から生成される主な生成物には、ジカルボン酸、ジオール、および使用される特定の試薬と条件に応じて様々な置換誘導体があります .

科学研究の応用

2,3-ジメチルオキシランジカルボン酸ジメチルは、科学研究において幅広い応用範囲を持っています。

化学: 有機合成、特に複雑な分子やポリマーの調製において、ビルディングブロックとして使用されます。

生物学: この化合物は、酵素触媒反応の研究や生化学的アッセイにおける基質として利用されています。

医学: 潜在的な医薬品の応用の研究には、医薬品原薬 (API) の合成における中間体としての使用が含まれます。

科学的研究の応用

Dimethyl oxirane-2,3-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: It is employed in the production of specialty chemicals, coatings, and adhesives

作用機序

2,3-ジメチルオキシランジカルボン酸ジメチルの作用機序は、エポキシド環の反応性に関係しています。歪んだ3員環は非常に反応性が高く、様々な求核剤と開環反応を起こすことができます。この反応性は、合成化学において、様々な誘導体を生成するために利用されています。 研究されている特定の反応と応用によって、関与する分子標的と経路は異なります .

類似の化合物との比較

類似の化合物

- ジメチルシス-2,3-エポキシコハク酸

- ジメチルシス-オキシラン-2,3-ジカルボン酸

- 2,3-ジメチルオキシラン (シス+トランス)

- 2-ブテンオキシド

- シス-2,3-エポキシブタン

独自性

2,3-ジメチルオキシランジカルボン酸ジメチルは、その特定のエポキシド構造と2つのエステル基の存在によってユニークです。 この官能基の組み合わせは、特に有機合成と工業的な応用において有用であり、起こすことができる反応の種類と生成できる生成物の多様性を提供します .

類似化合物との比較

Similar Compounds

- Dimethyl cis-2,3-epoxysuccinate

- Dimethyl cis-oxirane-2,3-dicarboxylate

- 2,3-Dimethyloxirane (cis+trans)

- 2-Butene oxide

- cis-2,3-Epoxybutane

Uniqueness

Dimethyl oxirane-2,3-dicarboxylate is unique due to its specific epoxide structure and the presence of two ester groups. This combination of functional groups makes it particularly useful in organic synthesis and industrial applications, offering versatility in the types of reactions it can undergo and the products it can form .

特性

IUPAC Name |

dimethyl oxirane-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGHUYFLGPUYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972412 | |

| Record name | Dimethyl oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-10-3, 56958-97-5 | |

| Record name | NSC400381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC172788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B12104582.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12104596.png)